molecular formula C9H16ClN3O B2972117 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 2138157-75-0

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No.: B2972117
CAS No.: 2138157-75-0
M. Wt: 217.7
InChI Key: XGSPFWCZNJHNTH-UHFFFAOYSA-N
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Description

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its molecular formula is inferred as C9H15ClN3O (based on analogs in ), with a molecular weight of approximately 203.67 g/mol ().

Properties

IUPAC Name

3-methyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(13-12-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSPFWCZNJHNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (CAS No. 1487031-66-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H15N3OC_9H_{15}N_3O, with a molecular weight of approximately 181.23 g/mol. The compound contains a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including this compound.

In Vitro Studies

A study evaluated the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Escherichia coli0.25 - 0.50Not specified
Candida albicans0.50 - 1.00Not specified

These results indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be:

Enzyme IC50 (µM)
DNA Gyrase31.64
Dihydrofolate Reductase2.67

These findings suggest that the compound may function synergistically with other antibiotics to enhance their efficacy .

Case Studies

In recent research, derivatives of piperidine were tested for their biological activity in various models:

  • Synergistic Effects : A study demonstrated that combining 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine with ciprofloxacin resulted in reduced MICs for both compounds against Staphylococcus aureus, indicating a potential for combination therapy in treating resistant infections .
  • Biofilm Inhibition : The compound was also evaluated for its ability to inhibit biofilm formation in bacterial cultures. Results showed a significant reduction in biofilm biomass compared to untreated controls, suggesting its potential use in preventing chronic infections associated with biofilms .

Safety and Toxicity

Toxicological assessments revealed that the compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity with IC50 values greater than 60 µM. These results indicate a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Binding Energy (kcal/mol) Target Site
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (Target) C9H15ClN3O ~203.67 3-methyl-oxadiazole, piperidine, methylene linker -7.24 (RPS3) RPS3 protein center
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine hydrochloride C9H16ClN3O3S 281.76 Methylsulfonyl substituent N/A N/A
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C14H18ClN3O2 295.77 4-methylphenyl substituent N/A N/A
4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C13H22ClN3O3 303.78 Methoxy and oxane substituents N/A N/A
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid C13H12N4O4 288.26 Carbamoyl-benzoic acid substituent -7.24 RPS3 protein center

Key Structural and Functional Differences:

Substituent Effects on Binding Affinity: The target compound and its carbamoyl-benzoic acid analog (C13H12N4O4) exhibit comparable binding energies (-7.24 kcal/mol) at the RPS3 protein center, forming hydrogen bonds with residues Arg54, Arg94, and Gln101 . In contrast, baicalein (a flavonoid) shows stronger binding (-7.54 kcal/mol) due to π-π stacking and additional hydrogen bonds .

Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionized analogs. For example, 3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine hydrochloride (C9H16ClN3O3S) has a higher molecular weight (281.76 g/mol) due to the sulfonyl group, which may reduce membrane permeability .

Stereochemical Considerations :

  • While the target compound lacks defined stereocenters (), analogs like rac-4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine () highlight the role of stereochemistry in biological activity.

Research Findings:

  • Molecular Docking : The target compound’s analog, 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid, binds to the RPS3 protein via hydrogen bonds with Arg54 and Gln101, critical for ribosomal function .
  • Synthetic Accessibility : Derivatives like 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (C8H13ClN3O) are cataloged as building blocks for drug discovery, emphasizing their utility in medicinal chemistry ().

Q & A

Q. What are the standard synthetic routes for preparing 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride?

Methodological Answer: The synthesis typically involves coupling a piperidine scaffold with a 1,2,4-oxadiazole moiety. A representative procedure (adapted from similar piperidine-oxadiazole derivatives) includes:

Activation : Reacting a chloroform solution of the precursor (e.g., substituted piperidine) with oxalyl chloride to form an intermediate acyl chloride .

Coupling : Introducing the 3-methyl-1,2,4-oxadiazole group via nucleophilic substitution or cyclization. For example, reacting with hydroxylamine derivatives under reflux conditions to form the oxadiazole ring .

Purification : Column chromatography (silica gel, chloroform:methanol gradients) or recrystallization (hexane:acetone) to isolate the hydrochloride salt .

Key Validation : Confirm purity via TLC (Rf ~0.3–0.4 in chloroform:methanol 10:1) and characterize using NMR/IR .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C-NMR : Identify proton environments (e.g., δ 3.45–3.65 ppm for piperidine protons, δ 14.89 ppm for oxadiazole-associated =CH-OH) .
    • IR : Confirm functional groups (e.g., 1612–1636 cm⁻¹ for C=N/C=O stretches) .
  • Mass Spectrometry : LC-MS or HRMS to verify molecular weight (e.g., [M-H]⁻ at 562.3890) .
  • Melting Point : Consistency across batches (e.g., 178–181°C for similar derivatives) ensures purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer: Discrepancies may arise from:

  • Impurities : Check for unreacted starting materials (e.g., residual oxalyl chloride via ¹³C-NMR at δ 200–210 ppm) .
  • Solvent Effects : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to avoid peak shifts .
  • Tautomerism : Oxadiazole derivatives may exhibit keto-enol tautomerism, altering δ values. Compare with computed spectra (DFT) .
  • Batch Comparison : Cross-validate with LC-MS to rule out isomeric byproducts .

Q. What strategies optimize reaction yields for piperidine-oxadiazole conjugates?

Methodological Answer: Yield optimization involves:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Maintain reflux conditions (40–60°C) to prevent oxadiazole ring degradation .
  • Stoichiometry : Excess nitrogen heterocycle (1.5 eq.) ensures complete coupling .
  • Workup : Acidic washes (5% HCl) remove unreacted amines, improving purity .

Data-Driven Example : Adjusting reaction time from 1 hr to 2 hr increased yield from 68% to 72% in analogous syntheses .

Q. How do structural modifications (e.g., methyl groups) affect bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require:

  • Targeted Modifications : Replace the 3-methyl group on the oxadiazole with halogens or bulkier substituents to assess steric/electronic effects .
  • In Vitro Assays : Test against enzymes (e.g., cholinesterase) or receptors (e.g., GPCRs) using competitive binding assays .
  • Computational Modeling : Dock modified structures into binding pockets (e.g., using AutoDock Vina) to predict affinity changes .

Case Study : Methyl groups enhance metabolic stability but reduce solubility—balance via logP optimization (e.g., adding polar piperazine rings) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer: Challenges include:

  • Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma .
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z 562.6→ fragments) for sensitivity .
  • Stability : Monitor degradation under physiological pH (e.g., t1/2 < 24 hr at pH 7.4) using accelerated stability studies .

Q. How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Store at 2–8°C vs. RT; monitor via HPLC purity over 6 months .
  • Light Sensitivity : Expose to UV (254 nm) and compare degradation products via LC-MS .
  • Moisture Control : Karl Fischer titration to ensure <0.1% water content in bulk samples .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) to measure bioavailability (e.g., AUC₀–24) .
  • Tissue Distribution : Sacrifice animals at intervals, homogenize tissues, and quantify via LC-MS/MS .
  • Metabolite ID : Collect bile/urine, extract metabolites, and compare with synthetic standards .

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